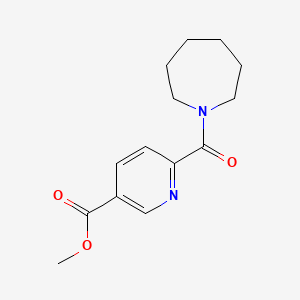
Methyl 6-(azepane-1-carbonyl)pyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-(azepane-1-carbonyl)pyridine-3-carboxylate, also known as MAC-3, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MAC-3 belongs to the family of pyridine carboxylates and has a molecular formula of C15H20N2O3.
Mécanisme D'action
Methyl 6-(azepane-1-carbonyl)pyridine-3-carboxylate exerts its therapeutic effects through various mechanisms. It has been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators. Methyl 6-(azepane-1-carbonyl)pyridine-3-carboxylate also inhibits the activity of histone deacetylases, which play a crucial role in the regulation of gene expression. Additionally, Methyl 6-(azepane-1-carbonyl)pyridine-3-carboxylate has been shown to modulate the activity of ion channels, which are involved in the transmission of nerve impulses.
Biochemical and Physiological Effects:
Methyl 6-(azepane-1-carbonyl)pyridine-3-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Methyl 6-(azepane-1-carbonyl)pyridine-3-carboxylate has also been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Additionally, Methyl 6-(azepane-1-carbonyl)pyridine-3-carboxylate has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 6-(azepane-1-carbonyl)pyridine-3-carboxylate has several advantages for use in laboratory experiments. It is a highly stable compound and can be easily synthesized in high yield. Methyl 6-(azepane-1-carbonyl)pyridine-3-carboxylate is also highly soluble in organic solvents, which makes it easy to handle in laboratory experiments. However, Methyl 6-(azepane-1-carbonyl)pyridine-3-carboxylate has some limitations, such as its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Orientations Futures
There are several future directions for the research on Methyl 6-(azepane-1-carbonyl)pyridine-3-carboxylate. One potential direction is to study its potential therapeutic applications in other diseases, such as Parkinson's disease and multiple sclerosis. Another direction is to investigate its potential use as a neuroprotective agent, as it has been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, further studies are needed to determine the optimal dosage and administration route of Methyl 6-(azepane-1-carbonyl)pyridine-3-carboxylate for its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of Methyl 6-(azepane-1-carbonyl)pyridine-3-carboxylate involves the reaction between 6-bromopyridine-3-carboxylic acid and azepan-1-amine in the presence of triethylamine and dichloromethane. The resulting product is then treated with methyl chloroformate to obtain Methyl 6-(azepane-1-carbonyl)pyridine-3-carboxylate in high yield.
Applications De Recherche Scientifique
Methyl 6-(azepane-1-carbonyl)pyridine-3-carboxylate has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. Methyl 6-(azepane-1-carbonyl)pyridine-3-carboxylate has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.
Propriétés
IUPAC Name |
methyl 6-(azepane-1-carbonyl)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-19-14(18)11-6-7-12(15-10-11)13(17)16-8-4-2-3-5-9-16/h6-7,10H,2-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYLMEAXFKRSBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)C(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2,5-dimethylphenyl)carbamothioylamino]-N-(3-sulfamoylphenyl)benzamide](/img/structure/B7509569.png)

![2-(Quinolin-8-ylmethyl)-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7509574.png)


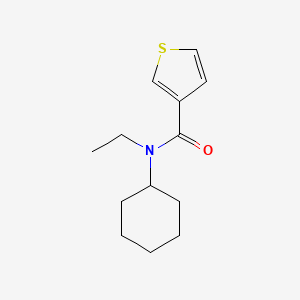
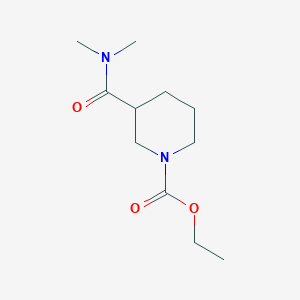
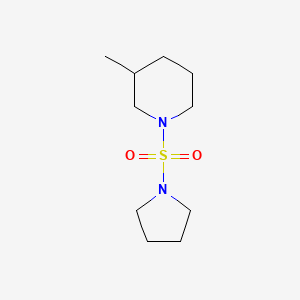
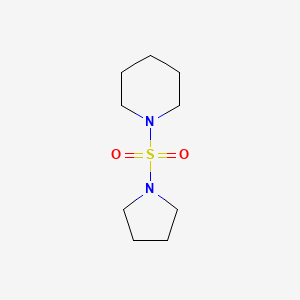

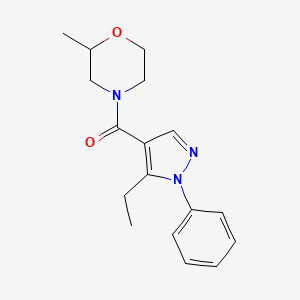
![2-(2-bicyclo[2.2.1]heptanyl)-N-(2,5-dimethylpyrazol-3-yl)acetamide](/img/structure/B7509634.png)
